(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
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Overview
Description
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-2-((methylsulfonyl)amino)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aR-(3aalpha,5(2R*,3S*(S*)),6beta,7aalpha))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thieno[3,2-c]pyridine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves multi-step organic synthesis. Common synthetic routes may include:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of various functional groups such as carboxamide, sulfonyl, and hydroxyl groups through reactions like amidation, sulfonylation, and hydroxylation.
Final Assembly: Coupling of the functionalized intermediates to form the final compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl and amine groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: Various substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology and Medicine
Pharmaceuticals: Potential therapeutic applications due to its biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industry
Chemical Industry: Used in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Similar core structure but different substitution patterns.
Pyridine Carboxamides: Compounds with a pyridine ring and carboxamide group.
Sulfonyl-Containing Compounds: Compounds with sulfonyl functional groups.
Uniqueness
Thieno(3,2-c)pyridine-6-carboxamide derivatives are unique due to their specific substitution pattern and functional groups, which confer distinct biological and chemical properties. This uniqueness makes them valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
169168-43-8 |
---|---|
Molecular Formula |
C32H45FN4O7S3 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-(methanesulfonamido)propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C32H45FN4O7S3/c1-32(2,3)35-31(40)27-17-29-22(14-15-45-29)18-37(27)19-28(38)25(16-21-8-6-5-7-9-21)34-30(39)26(36-46(4,41)42)20-47(43,44)24-12-10-23(33)11-13-24/h5-13,22,25-29,36,38H,14-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27+,28-,29+/m1/s1 |
InChI Key |
LYXPKYLWOJGHAC-CMMBNUEMSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC=C(C=C4)F)NS(=O)(=O)C)O |
169168-43-8 | |
Synonyms |
Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[( 4-fluorophenyl)sulfonyl]-2-[(methylsulfonyl)amino]-1-oxopropyl]amino]- 2-hydroxy-4-phenylbutyl]octahydro-, [3aR-[3aa,5[2R*,3S*(S*)],6b,7aa]]- |
Origin of Product |
United States |
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